cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
CAS No.: 1426243-43-7
Cat. No.: VC4560291
Molecular Formula: C6H9ClF3NO3
Molecular Weight: 235.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1426243-43-7 |
|---|---|
| Molecular Formula | C6H9ClF3NO3 |
| Molecular Weight | 235.59 |
| IUPAC Name | 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H |
| Standard InChI Key | MULVSPGZPKTWQT-SYDPRGILSA-N |
| SMILES | C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl |
Introduction
Chemical Identity and Nomenclature
Structural and Molecular Characteristics
The compound features a cyclobutane ring substituted with amino (-NH₂), hydroxy (-OH), and trifluoromethyl (-CF₃) groups in a cis-configuration, along with a carboxylic acid moiety neutralized as a hydrochloride salt. Its molecular formula is C₆H₉ClF₃NO₃, with a molecular weight of 235.59 g/mol . The stereochemistry is explicitly defined by the cis designation, indicating that the amino and hydroxy groups reside on the same face of the cyclobutane ring.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2377036-33-2, 1426243-43-7* | |
| Molecular Formula | C₆H₉ClF₃NO₃ | |
| Molecular Weight | 235.59 g/mol | |
| SMILES Notation | O=C([C@@]1(N)CC@(O)C1)O.[H]Cl |
Note: Two distinct CAS numbers are associated with this compound, likely reflecting variations in salt forms or synthetic batches.
Synthetic Methodologies
De Novo Cyclobutane Ring Construction
The synthesis of trifluoromethylated cyclobutane derivatives often begins with cyclobutane precursors. For example, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid—a structurally related compound—is synthesized via a key deoxygenation step using tributyltin hydride (Bu₃SnH) or sulfonation/elimination sequences . While these methods target a non-amino analog, they provide a framework for adapting routes to introduce the amino and hydroxy groups.
A plausible route for the target compound involves:
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Cyclobutane Ring Formation: Starting from 4-oxocyclobutane precursors, trifluoromethylation with TMSCF₃ and a fluoride source yields CF₃-substituted intermediates .
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Amination and Hydroxylation: Subsequent functionalization via reductive amination or hydroxylation reactions could introduce the amino and hydroxy groups.
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Salt Formation: Neutralization with hydrochloric acid produces the hydrochloride salt .
Challenges in Stereochemical Control
The cis configuration is critical for biological activity but poses synthetic challenges. Hydrogenation of cyclobutene intermediates under controlled conditions (e.g., H₂/Pd-C) favors cis-selectivity due to steric hindrance from the CF₃ group . For instance, hydrogenation of 3-(trifluoromethyl)cyclobutene-1-carboxylate derivatives yields >95% cis-products, a principle applicable to this compound .
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although direct NMR data for this compound is limited, analogs such as benzyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate exhibit characteristic signals:
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¹H NMR: Resonances at δ 3.38–3.52 ppm (cyclobutane protons) and δ 5.20 ppm (benzyl ester protons) .
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¹³C NMR: Peaks for the CF₃ group appear at δ 127.64 ppm (q, J = 275.83 Hz), while the carbonyl carbon resonates at δ 173.81 ppm .
For the target compound, the hydrochloride salt would likely show downfield shifts for the amino group protons due to protonation.
Impact of Functional Groups
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Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity, common in CNS and antiviral agents.
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Amino (-NH₃⁺) and Hydroxy (-OH): Provide hydrogen-bonding sites for target engagement, influencing solubility and pharmacokinetics .
Applications in Medicinal Chemistry
Role as a Bioisostere
Cyclobutane rings are increasingly used as phenyl replacements to reduce ClogP values while maintaining rigidity . The cis-1-amino-3-hydroxy-3-CF₃ motif is a versatile isostere in:
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Protease Inhibitors: Mimicking peptide backbones in HIV or HCV therapeutics.
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Kinase Modulators: Enhancing selectivity via steric and electronic effects.
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